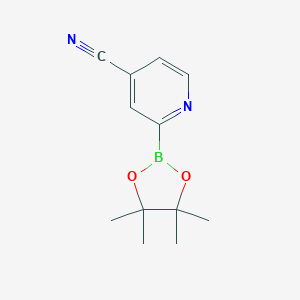

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile is an organic compound that features a boron atom within a dioxaborolane ring and a nitrile group attached to an isonicotinonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with isonicotinonitrile under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition .

Análisis De Reacciones Químicas

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a suitable catalyst or reducing agents like lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

Oxidation: Boronic acids or borates.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. It is particularly useful in:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid derivative facilitating the formation of carbon-carbon bonds between aryl and vinyl groups. This application is critical for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

- Nucleophilic Substitutions : The dioxaborolane group can be employed in nucleophilic substitution reactions to introduce various functional groups into organic frameworks.

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise in:

- Anticancer Agents : Preliminary studies suggest that derivatives of isonicotinonitrile exhibit cytotoxicity against various cancer cell lines. The incorporation of the dioxaborolane moiety may enhance the bioavailability and efficacy of these compounds.

- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Chemistry : It can be utilized as a monomer or cross-linking agent in the production of boron-containing polymers with enhanced thermal and mechanical properties.

- Sensors : The boron atom within the structure can interact with various analytes, making it useful in developing chemical sensors for detecting specific ions or molecules.

Case Study 1: Synthesis of Aryl Boronates

In a study published by Ambeed, researchers demonstrated the synthesis of aryl boronates using 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile as a key reagent. The reaction conditions were optimized to achieve high yields (up to 94%) under mild conditions using triphenylphosphine and carbon tetrabromide as catalysts.

Case Study 2: Anticancer Activity Assessment

A recent investigation explored the anticancer properties of isonicotinonitrile derivatives. The study found that compounds containing the dioxaborolane group exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7), suggesting that this compound could lead to novel therapeutic agents against cancer .

Mecanismo De Acción

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile involves its ability to participate in cross-coupling reactions, where the boronic ester group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst. This reaction forms a new carbon-carbon bond, which is crucial in the synthesis of complex organic molecules .

Comparación Con Compuestos Similares

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Another boronic ester with a thiophene ring, used in organic synthesis.

1-Methylpyrazole-4-boronic acid pinacol ester: A boronic ester with a pyrazole ring, used in cross-coupling reactions.

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile is unique due to its combination of a boronic ester and a nitrile group, which provides versatility in synthetic applications. Its structure allows for diverse reactivity, making it valuable in the synthesis of complex molecules .

Actividad Biológica

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a dioxaborolane moiety and an isonicotinonitrile group, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula for this compound is C13H16BNO2. Its structure includes:

- Dioxaborolane Ring : A five-membered ring containing boron and oxygen.

- Isonicotinonitrile : A pyridine derivative with a cyano group.

Biological Activity Overview

Research indicates that compounds containing boron have unique interactions with biological systems. The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the isonicotinonitrile moiety may enhance its interaction with microbial targets.

- Anticancer Potential : Some studies have indicated that boron-containing compounds can induce apoptosis in cancer cells. The specific mechanisms by which this compound exerts anticancer effects need further elucidation.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could lead to therapeutic applications in metabolic disorders.

The proposed mechanisms by which this compound exerts its biological activity include:

- Interaction with Biological Molecules : The boron atom may facilitate interactions with nucleophilic sites in proteins and nucleic acids.

- Modulation of Signaling Pathways : The compound might influence signaling pathways involved in cell growth and apoptosis.

Propiedades

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-9(8-14)5-6-15-10/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGLWUDRGKKEPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590537 |

Source

|

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-18-8 |

Source

|

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.